6-(2-Methoxy-5-methylphenyl)pyridin-3-ol

Description

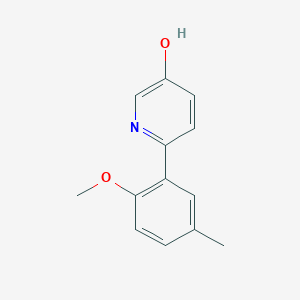

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 6-position. The phenyl substituent contains a methoxy group at the 2-position and a methyl group at the 5-position. This structural motif is significant in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the substituents.

Properties

IUPAC Name |

6-(2-methoxy-5-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPFEACWAMMGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692548 | |

| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-05-1 | |

| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield the desired pyridine derivatives .

Industrial Production Methods

Industrial production methods for 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound interacts with enzymes or receptors, influencing biochemical pathways and cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Pyridin-3-ol derivatives with aryl substituents at the 6-position are well-documented. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol) and chlorine (in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) are electron-withdrawing, which may enhance binding affinity in biological targets.

- Solubility : Methoxy groups generally increase water solubility, but bulky substituents like methyl may reduce it. The balance between these effects in the target compound requires further study.

Substituents on the Pyridine Ring

Pyridin-3-ol derivatives with substituents directly on the pyridine ring exhibit distinct properties:

Key Observations :

- Positional Effects : Substituents at the 6-position (e.g., hydroxymethyl or iodine) enable further functionalization, as seen in and . The target compound’s 6-phenyl group may sterically hinder reactions at this position.

- Synthetic Utility : Iodo-substituted pyridin-3-ols (e.g., 6-Iodo-5-methoxypyridin-3-ol) are intermediates in Suzuki-Miyaura couplings, whereas the target compound’s aryl group could serve as a pre-installed pharmacophore .

Alkyl vs. Aryl Substituents at the 6-Position

highlights pyridin-3-ol derivatives with alkyl chains (methyl, ethyl, propyl) at the 6-position. For example:

Comparison with Target Compound :

- Aryl vs. This could enhance interactions with aromatic residues in enzymes or receptors.

- Metabolic Stability : Aryl groups are generally more resistant to oxidation than alkyl chains, suggesting improved pharmacokinetics for the target compound .

Biological Activity

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy and methyl group on the phenyl moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infectious diseases.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL |

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against human cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics.

Case Study:

A study conducted on glioblastoma cell lines revealed that treatment with 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol resulted in significant cytotoxicity, with an IC50 value of 2.5 μM. Morphological changes indicative of apoptosis were observed, supporting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their functions. The presence of the methoxy and methyl groups enhances binding affinity, influencing the compound's pharmacological effects.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction: It can act as a ligand for various receptors, altering signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies have expanded on the understanding of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol's biological activities:

- Inflammatory Response Modulation: Research indicates that this compound can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects: Preliminary findings suggest neuroprotective properties, which could be beneficial in neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.